4-Bromo-2-methoxy-6-nitrophenol

説明

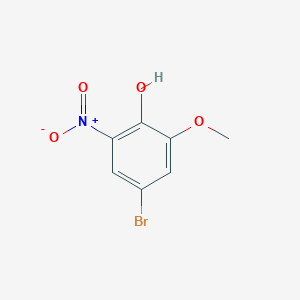

4-Bromo-2-methoxy-6-nitrophenol (CAS: 70978-61-9) is a substituted phenolic compound with the molecular formula C₇H₆BrNO₄ and a molecular weight of 248.03 g/mol . Its structure features a hydroxyl group (-OH) at position 1, a methoxy (-OCH₃) group at position 2, a bromine atom at position 4, and a nitro (-NO₂) group at position 6 on the benzene ring. This arrangement imparts unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis. The compound is classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H317 (allergic skin reaction), H318 (serious eye damage), and H410 (toxic to aquatic life) .

特性

分子式 |

C7H6BrNO4 |

|---|---|

分子量 |

248.03 g/mol |

IUPAC名 |

4-bromo-2-methoxy-6-nitrophenol |

InChI |

InChI=1S/C7H6BrNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3 |

InChIキー |

RPYBYIOJISGHNI-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])Br |

製品の起源 |

United States |

類似化合物との比較

Positional Isomers

Positional isomers of 4-Bromo-2-methoxy-6-nitrophenol differ in the substitution patterns of functional groups:

- 2-Bromo-4-methoxy-6-nitrophenol (CAS: 115929-59-4): Shares the same molecular formula (C₇H₆BrNO₄) and weight (248.03 g/mol) but places the bromine at position 2 and methoxy at position 4.

- 2-Bromo-6-methoxy-3-nitrophenol (CAS: 854733-39-4): Features nitro at position 3 and methoxy at position 5. The altered positions may reduce steric hindrance compared to the target compound, affecting reactivity in coupling reactions .

Halogen-Substituted Analogues

Variation in halogen substituents significantly impacts physicochemical properties:

- 4-Bromo-2-fluoro-6-nitrophenol (CAS: 320-76-3, C₆H₃BrFNO₃, MW: 236.00 g/mol): Replaces methoxy with fluorine. The smaller size and higher electronegativity of fluorine increase the compound’s acidity (lower pKa) compared to the methoxy-substituted analogue .

Functional Group Variants

Substitution of methoxy with other groups alters solubility and electronic properties:

- 2-Bromo-4-methyl-6-nitrophenol (CAS: 20039-91-2, C₇H₆BrNO₃, MW: 232.03 g/mol): Replaces methoxy with a methyl group. The electron-donating methyl group reduces acidity (higher pKa) but increases hydrophobicity, affecting solubility in polar solvents .

- 4-Fluoro-1-methoxy-2-nitrobenzene (CAS: 445-83-0, C₇H₆FNO₃): Lacks the hydroxyl group, rendering it non-acidic. This derivative is more lipophilic and less reactive in electrophilic substitution reactions .

Comparative Data Table

Key Findings and Implications

Acidity Trends: Electron-withdrawing groups (e.g., -NO₂, -Br) enhance phenol acidity, while electron-donating groups (e.g., -OCH₃, -CH₃) reduce it. The position of these groups relative to the hydroxyl further modulates this effect .

Reactivity : Halogen substituents influence nucleophilic aromatic substitution. Bromine’s larger size compared to fluorine or chlorine may slow reaction kinetics but improve regioselectivity .

Environmental Impact: Compounds with bromine and nitro groups (e.g., this compound) exhibit higher aquatic toxicity, necessitating careful handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。